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Compound of Interest

Compound Name:
2-cyclohexyl-N-methylcyclohexan-

1-amine

Cat. No.: B13257477 Get Quote

Executive Summary & Chemical Identity
IUPAC Name: 2-cyclohexyl-N-methylcyclohexan-1-amine[1]

Molecular Formula: C₁₃H₂₅N[2]

Exact Mass: 195.1987 Da

Core Scaffold: Bicyclohexyl system with an N-methylamine substituent at the 1-position.

Stereochemical Complexity: 1,2-disubstitution creates two diastereomers (cis and trans). The

bulky cyclohexyl group at position 2 acts as a conformational anchor, locking the ring and

simplifying NMR analysis.

Distinction from Isomers
It is critical to distinguish this target from N-methyldicyclohexylamine (CAS 7560-83-0).

Target (C-C Linked): Rings connected at Carbon. Secondary amine (-NHMe).

Isomer (N-N Linked): Rings connected at Nitrogen. Tertiary amine (-N(Cy)₂Me).

Synthesis & Origin Context
Understanding the sample origin aids elucidation. This compound is typically generated via:
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Catalytic Hydrogenation: Exhaustive reduction of N-methyl-2-phenylcyclohexan-1-amine (a

common stimulant/analgesic scaffold).

Reductive Amination: Reaction of 2-cyclohexylcyclohexanone with methylamine.

Implication: Samples derived from hydrogenation often yield a mixture of cis and trans isomers,

requiring chromatographic separation and individual spectroscopic characterization.

Spectroscopic Workflow
Step 1: Mass Spectrometry (MS) - Connectivity
Objective: Confirm molecular weight and establish the secondary amine structure

(differentiation from tertiary isomer).

Molecular Ion (M⁺): m/z 195. (Odd mass indicates an odd number of nitrogens).[3]

Fragmentation Pattern (EI, 70 eV):

Base Peak (Alpha-Cleavage): The primary fragmentation occurs at the C-C bond adjacent

to the nitrogen.

Target (Secondary Amine): Cleavage of the ring C1-C2 or C1-C6 bonds leads to

characteristic ions at m/z 44 (

) or m/z 58 (

type fragments).

Isomer (Tertiary Amine): N-methyldicyclohexylamine typically yields a base peak at m/z

112 (loss of one cyclohexyl radical) or m/z 152.

Diagnostic Indicator: The presence of a strong m/z 44 or 58 peak strongly supports the N-

methyl secondary amine structure over the dicyclohexyl tertiary amine.

Step 2: Infrared Spectroscopy (IR) - Functional Group
Objective: Confirm amine class.
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N-H Stretch: A sharp, weak band at 3300–3350 cm⁻¹.

Note: Tertiary amines (like the isomer) lack this band.

C-H Stretch: Strong aliphatic bands at 2850–2950 cm⁻¹.

Absence of Aromatics: No peaks at >3000 cm⁻¹ or 1500–1600 cm⁻¹ (confirms full

hydrogenation of any phenyl precursors).

NMR Spectroscopy: The Stereochemical Key
This is the definitive method for determining the relative stereochemistry (cis vs. trans).

Conformational Analysis
The 2-cyclohexyl group is sterically massive (A-value > 2.0 kcal/mol). It will exclusively occupy

the equatorial position to minimize 1,3-diaxial interactions.

Trans Isomer (1S, 2S): The C1-amine group is Equatorial. (Diequatorial conformation).

Cis Isomer (1S, 2R): The C1-amine group is Axial. (Axial-Equatorial conformation).

1H NMR (Proton)
Focus on the methine proton at C1 (H1), attached to the nitrogen.

Feature
Trans Isomer
(Diequatorial)

Cis Isomer (Axial-
Equatorial)

H1 Environment H1 is Axial. H1 is Equatorial.

Multiplicity
Triplet of Triplets (tt) (or wide

multiplet).
Narrow Multiplet (dt or q).

Coupling (J)
Large coupling to H2 (axial)

and H6 (axial). J ≈ 10–12 Hz.

Small coupling to H2 (axial)

and H6. J ≈ 2–5 Hz.

Chemical Shift
Upfield (shielded by

anisotropy).
Downfield (deshielded).

N-Methyl Singlet ~2.35 ppm. Singlet ~2.45 ppm.
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Scientific Logic: The Karplus equation dictates that vicinal protons with a 180° dihedral angle

(axial-axial) have large coupling constants (~10 Hz), while those with 60° (axial-equatorial or

eq-eq) have small constants (~2-5 Hz).

13C NMR (Carbon)[3][4]
Total Signals: 13 distinct carbon signals (unless symmetry makes them equivalent, but the

chiral centers usually prevent this).

Gamma-Gauche Effect: In the cis isomer, the axial amino group exerts a steric compression

on C3 and the C2-cyclohexyl carbons, causing an upfield shift (shielding) of 3–6 ppm relative

to the trans isomer.

2D NMR Experiments
COSY: Traces the spin system from H1 → H2 → H3 to confirm the 1,2-substitution pattern.

NOESY / ROESY (Crucial for Proof):

Trans: Strong NOE correlation between H1 and H3/H5 (axial-axial interaction).

Cis: Strong NOE between H1 and the Cyclohexyl methine proton (if H1 is equatorial and

Cyclohexyl is equatorial, they are gauche; but H1 will see different spatial neighbors). The

absence of H1-H3/H5 axial correlations is the key.

Elucidation Logic Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13257477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Sample
(C13H25N)

Mass Spectrometry
(EI)

Check Connectivity:
Is it Secondary or Tertiary?

Isomer: N-Methyldicyclohexylamine
(Base Peak m/z 112/152)

No m/z 44/58

Target: 2-cyclohexyl-N-methyl...
(Base Peak m/z 44/58)

Has m/z 44/58

1H NMR Analysis
(Focus on H1 Methine)

Analyze H1 Coupling (J)

Large J (10-12 Hz)
H1 is Axial

TRANS Isomer (Diequatorial)

Axial-Axial Coupling

Small J (2-5 Hz)
H1 is Equatorial

CIS Isomer (Axial-Equatorial)

Axial-Equatorial Coupling

Click to download full resolution via product page

Figure 1: Decision tree for the structural assignment of 2-cyclohexyl-N-methylcyclohexan-1-
amine.

Summary of Expected Data
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Technique Parameter
Expected Value /
Observation

Mass Spec Molecular Ion m/z 195

Base Peak
m/z 44 (

) or 58

IR 3300-3400 cm⁻¹
Weak N-H stretch (Secondary

amine)

1H NMR H1 (Methine)

Trans: ~2.2 ppm, tt,

HzCis: ~2.8 ppm, q/dt,

Hz

N-Methyl Singlet, 2.3 – 2.5 ppm

13C NMR C1 (C-N) ~60–65 ppm

C2 (C-Cy) ~45–50 ppm

Experimental Protocol: Sample Preparation
Solvent: Dissolve 5–10 mg of the amine in 0.6 mL of CDCl₃ (Chloroform-d).

Note: If the amine is a salt (e.g., HCl), add 1 drop of NaOD/D₂O or use DMSO-d₆, though

CDCl₃ is preferred for clear coupling resolution.

Instrument: Minimum 400 MHz NMR is recommended to resolve the H1 multiplet from the

cyclohexyl envelope.

Acquisition:

Run standard 1H (16 scans).

Run 13C (512 scans) to detect quaternary/methine carbons clearly.

Run COSY to map the ring system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.chemicalbook.com/article/synthesis-and-application-of-n-methylcyclohexylamine.htm
https://www.benchchem.com/product/b13257477?utm_src=pdf-custom-synthesis
https://www.bidepharm.com/products/90202-99-6.html
https://www.bidepharm.com/products/90202-99-6.html
https://www.chemsrc.com/en/cas/7560-83-0_241453.html
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/24%3A_Amines_and_Heterocycles/24.11%3A_Spectroscopy_of_Amines
https://www.chemicalbook.com/article/synthesis-and-application-of-n-methylcyclohexylamine.htm
https://www.chemicalbook.com/article/synthesis-and-application-of-n-methylcyclohexylamine.htm
https://www.benchchem.com/product/b13257477#2-cyclohexyl-n-methylcyclohexan-1-amine-structural-elucidation
https://www.benchchem.com/product/b13257477#2-cyclohexyl-n-methylcyclohexan-1-amine-structural-elucidation
https://www.benchchem.com/product/b13257477#2-cyclohexyl-n-methylcyclohexan-1-amine-structural-elucidation
https://www.benchchem.com/product/b13257477#2-cyclohexyl-n-methylcyclohexan-1-amine-structural-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13257477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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